N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H14Cl2N2O3S and its molecular weight is 409.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Protecting Group for Thiazetidine Derivatives
The 3,4-Dimethoxybenzyl Moiety as a New N-Protecting Group of 1,2-Thiazetidine 1,1-Dioxides discusses using the 3,4-dimethoxybenzyl group as a protecting group for N-protection of 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives. This might relate to the protective strategies for the thiazole moiety in N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide during synthesis or functionalization processes (Grunder-Klotz & Ehrhardt, 1991).
2. Intermolecular Interactions in Benzamide Derivatives
Modeling the Intermolecular Interactions Molecular Structure of N-3-Hydroxyphenyl-4-Methoxybenzamide
showcases the influence of intermolecular interactions on the molecular geometry of benzamide derivatives. This could provide insights into how similar interactions might influence the structure and potentially the reactivity or binding properties of this compound (Karabulut et al., 2014).
3. Thiazoline Derivatives Transformation
A Novel Rearrangement Reaction of 2,5,5-Triaryl-2-Thiazolin-4-Ones During Thiation discusses transformations of thiazoline derivatives, which could relate to the chemical behavior of the thiazole component in this compound under certain conditions (Koltai et al., 1973).
4. Synthesis and Characterization of Thiourea Derivatives
Synthesis and Characterisation a Series of N-(3,4-Dichlorophenyl)-N′-(2,3 and 4-Methylbenzoyl)Thiourea Derivatives details the synthesis and characterization of thiourea derivatives with chlorophenyl and methylbenzoyl groups. This research could offer parallels in synthetic approaches and analytical techniques applicable to this compound (Yusof et al., 2010).
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c1-24-15-5-3-4-11(16(15)25-2)17(23)22-18-21-14(9-26-18)12-8-10(19)6-7-13(12)20/h3-9H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPTYJLZIWWFII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.